Phenol, 3-((4-((dimethylamino)methyl)phenyl)thio)-, hydrochloride
Description
Phenol, 3-((4-((dimethylamino)methyl)phenyl)thio)-, hydrochloride is a chemical compound with a complex structure that includes a phenol group, a dimethylamino group, and a thioether linkage
Properties
CAS No. |
141358-20-5 |
|---|---|
Molecular Formula |
C15H18ClNOS |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
3-[4-[(dimethylamino)methyl]phenyl]sulfanylphenol;hydrochloride |
InChI |
InChI=1S/C15H17NOS.ClH/c1-16(2)11-12-6-8-14(9-7-12)18-15-5-3-4-13(17)10-15;/h3-10,17H,11H2,1-2H3;1H |
InChI Key |
YCWKWLARCUANMD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)SC2=CC=CC(=C2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-((4-((dimethylamino)methyl)phenyl)thio)-, hydrochloride typically involves multiple steps. One common method includes the reaction of 4-(dimethylaminomethyl)phenol with a thiol compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-((4-((dimethylamino)methyl)phenyl)thio)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, 3-((4-((dimethylamino)methyl)phenyl)thio)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 3-((4-((dimethylamino)methyl)phenyl)thio)-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors, leading to changes in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenol, 3-(dimethylamino)-: Similar structure but lacks the thioether linkage.
Phenol, 3,4-dimethyl-: Contains additional methyl groups but lacks the dimethylamino and thioether groups.
Uniqueness
Phenol, 3-((4-((dimethylamino)methyl)phenyl)thio)-, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thioether linkage and the dimethylamino group makes it particularly versatile in various chemical reactions and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
